molecular formula C12H14F3NO2 B14834725 4-Cyclopropoxy-3-isopropoxy-5-(trifluoromethyl)pyridine

4-Cyclopropoxy-3-isopropoxy-5-(trifluoromethyl)pyridine

Cat. No.: B14834725
M. Wt: 261.24 g/mol
InChI Key: BAPLRWKIQZGUMP-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-3-isopropoxy-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C12H14F3NO2 and a molecular weight of 261.24 g/mol It is characterized by the presence of cyclopropoxy, isopropoxy, and trifluoromethyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-3-isopropoxy-5-(trifluoromethyl)pyridine typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-3-isopropoxy-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the pyridine ring.

Scientific Research Applications

4-Cyclopropoxy-3-isopropoxy-5-(trifluoromethyl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-isopropoxy-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyridines, such as:

Uniqueness

4-Cyclopropoxy-3-isopropoxy-5-(trifluoromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which can result in distinct chemical and biological properties

Properties

Molecular Formula

C12H14F3NO2

Molecular Weight

261.24 g/mol

IUPAC Name

4-cyclopropyloxy-3-propan-2-yloxy-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C12H14F3NO2/c1-7(2)17-10-6-16-5-9(12(13,14)15)11(10)18-8-3-4-8/h5-8H,3-4H2,1-2H3

InChI Key

BAPLRWKIQZGUMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=CN=C1)C(F)(F)F)OC2CC2

Origin of Product

United States

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